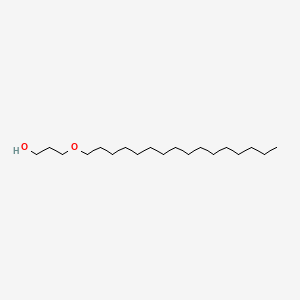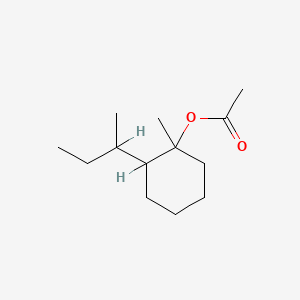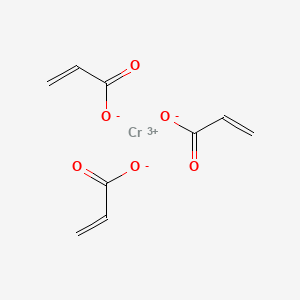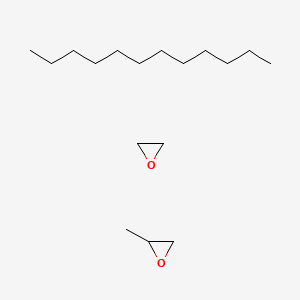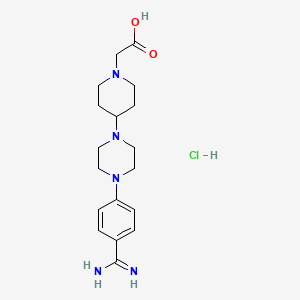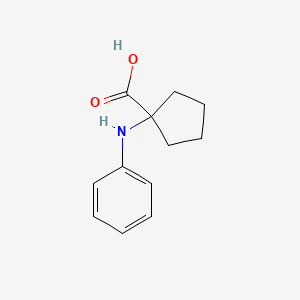
1-(Phenylamino)cyclopentanecarboxylic acid
Overview
Description
1-(Phenylamino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of cyclopentanecarboxylic acid, where a phenylamino group is attached to the cyclopentane ring. This compound is primarily used in research and development, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid can be achieved through several methods:
Condensation of Aniline and Formaldehyde: This method involves the reaction of aniline with formaldehyde to form the phenylamino group, which is then introduced to the cyclopentane ring.
Palladium-Catalyzed Hydrocarboxylation: Cyclopentene undergoes hydrocarboxylation in the presence of carbon monoxide and water, catalyzed by palladium, to form cyclopentanecarboxylic acid.
Base-Induced Ring Contraction: 2-Chlorocyclohexanone undergoes base-induced ring contraction to form methyl cyclopentanecarboxylate, which is then hydrolyzed to cyclopentanecarboxylic acid.
Chemical Reactions Analysis
1-(Phenylamino)cyclopentanecarboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(Phenylamino)cyclopentanecarboxylic acid has several applications in scientific research:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its role as a conformationally restricted analog of natural amino acids.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Phenylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of nucleic acid methylation, affecting gene expression and protein synthesis . The phenylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(Phenylamino)cyclopentanecarboxylic acid can be compared with other similar compounds:
Cyclopentanecarboxylic Acid: This compound lacks the phenylamino group and has different chemical properties and reactivity.
1-Phenyl-1-cyclopentanecarboxylic Acid: This compound has a phenyl group attached directly to the cyclopentane ring, differing in its chemical behavior and applications.
1-Phenyl-1-cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different steric and electronic effects.
This compound stands out due to its unique structure, which combines the rigidity of the cyclopentane ring with the reactivity of the phenylamino group, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-anilinocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-12)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZZQQGHTNKHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287736 | |
| Record name | 1-Anilinocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-94-8 | |
| Record name | Cyclopentanecarboxylic acid, 1-(phenylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6636-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6636-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Anilinocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


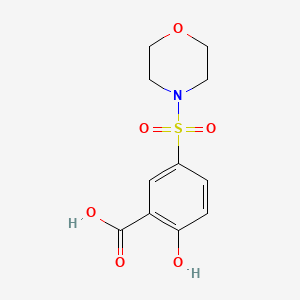
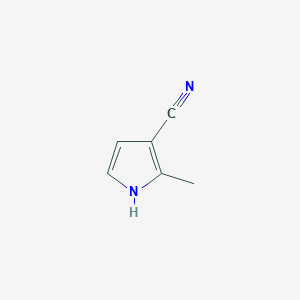
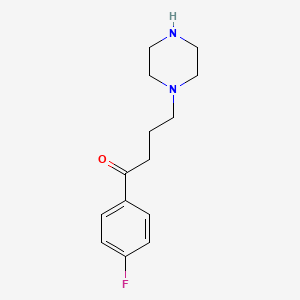



![3-Acetoxy-8-methyl-alpha-phenyl-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1604845.png)
![[Phe2]-TRH](/img/structure/B1604846.png)
